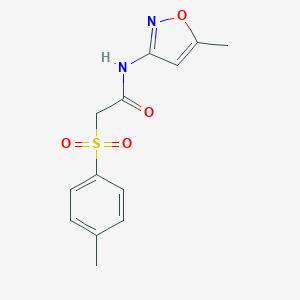

N-(5-metilisoxazol-3-il)-2-tosil acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Target of Action

It’s known that isoxazole derivatives have a wide spectrum of biological activities and therapeutic potential .

Mode of Action

The supramolecular architectures of amide-containing compounds like this one are highly dependent on the side-chain substituents . The presence of isoxazole substituents can impact the formation of polymorphs .

Biochemical Pathways

It’s known that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .

Pharmacokinetics

The presence of dmso resulted in the formation of a solvate form of a similar compound, where the solvent molecule disrupted amide-amide interactions .

Result of Action

The presence of isoxazole substituents can impact the formation of polymorphs .

Action Environment

The action environment of N-(5-methylisoxazol-3-yl)-2-tosylacetamide can be influenced by several factors. Variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide is its specificity for histone deacetylases and protein kinase CK2. This makes it a useful tool for studying the role of these enzymes in cellular processes. N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide also has potential applications in the development of anticancer drugs. However, one limitation of N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide is its relatively low potency compared to other histone deacetylase inhibitors. This can make it challenging to achieve the desired effects in lab experiments.

Direcciones Futuras

There are several future directions for research on N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide. One potential area of study is the development of more potent N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide analogs that could be used as anticancer drugs. Another area of study is the identification of specific genes that are regulated by N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide. This could help in the development of targeted therapies for various diseases. Finally, further research is needed to understand the mechanisms underlying the effects of N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide on cellular processes. This could lead to a better understanding of the role of histone deacetylases and protein kinase CK2 in disease progression.

Métodos De Síntesis

N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide can be synthesized through a multistep process starting from 5-methylisoxazole-3-carboxylic acid, which is converted to the corresponding acid chloride. This intermediate is then reacted with toluene-4-sulfonyl chloride to yield the tosylate. Finally, the tosylate is treated with sodium acetate and acetic anhydride to give N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide.

Aplicaciones Científicas De Investigación

Análisis de Polimorfismo y Estructura Cristalina

El polimorfismo se refiere a la capacidad de un compuesto de existir en múltiples formas cristalinas. En el caso de la N-(5-metilisoxazol-3-il)-2-tosil acetamida, los investigadores han explorado su comportamiento polimórfico. Se han identificado tres formas distintas de este compuesto:

Forma 1 (1I)::- Mecanismo de Cristalización: Se obtuvieron conocimientos sobre el proceso de cristalización a través de la retroníntesis cristalina .

Actividad Biológica y Reactividad Química

Propiedades

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c1-9-3-5-11(6-4-9)20(17,18)8-13(16)14-12-7-10(2)19-15-12/h3-7H,8H2,1-2H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRRCUDUKCOXIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NOC(=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801321958 |

Source

|

| Record name | N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)sulfonylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49725317 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

825657-96-3 |

Source

|

| Record name | N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)sulfonylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B353951.png)

![N-(4-{2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B353966.png)

![Dimethyl 5-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)isophthalate](/img/structure/B353994.png)

![Dimethyl 5-{[(2-pyridinylsulfanyl)acetyl]amino}isophthalate](/img/structure/B354005.png)

![Ethyl 2-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B354014.png)

![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B354040.png)

![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B354051.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B354054.png)

![N-(3,4-dichlorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B354056.png)

![1-(4-Fluorophenyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B354058.png)

![1-(4-Chlorophenyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B354059.png)